(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
Overview
Description
(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzyl group, a tert-butoxycarbonyl-protected amino group, and a methoxybenzoate moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate typically involves multiple steps, including the protection of amino groups, formation of carbon-carbon double bonds, and esterification reactions. A common synthetic route may involve:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the carbon-carbon double bond: This step involves the use of reagents such as Wittig reagents or olefination reactions to introduce the double bond.
Esterification: The final step involves the esterification of the hydroxybenzoate moiety with the bromobenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its functional groups allow for the attachment of probes or labels, facilitating the investigation of biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a precursor for drug development. Its structure can be modified to create new therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-4-bromobenzyl 2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows for specific binding interactions, which can modulate
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOODTUUFZETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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